molecular formula C8H9F3N2O2 B2411982 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2137783-72-1

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2411982
CAS RN: 2137783-72-1
M. Wt: 222.167
InChI Key: LAMMLTFDTJADOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in various biological processes.
Biochemical and Physiological Effects
1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. It has also been found to exhibit antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize. It also exhibits potent biological activity, making it a useful compound for studying various biological processes. However, one of the limitations is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Another direction is to investigate its mechanism of action in more detail to identify potential targets for drug development. Additionally, future research can focus on developing more efficient methods for synthesizing this compound and optimizing its biological activity.

Synthesis Methods

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including the reaction of 5-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione with trifluoroacetic anhydride. Another method involves the reaction of 1-isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione with hydroxylamine hydrochloride to obtain 1-isopropyl-5-(trifluoromethyl)pyrimidine-2,4(3H)-dione.

Scientific Research Applications

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied as a potential inhibitor of various enzymes, including xanthine oxidase and dihydrofolate reductase.

properties

IUPAC Name

1-propan-2-yl-5-(trifluoromethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-4(2)13-3-5(8(9,10)11)6(14)12-7(13)15/h3-4H,1-2H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMMLTFDTJADOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=O)NC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione

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